molecular formula C11H11NO6 B8446881 Ethyl 4-(carboxymethyl)-3-nitrobenzoate

Ethyl 4-(carboxymethyl)-3-nitrobenzoate

Cat. No.: B8446881
M. Wt: 253.21 g/mol
InChI Key: RUSUPBJOVKMNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(carboxymethyl)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a carboxymethyl (-CH2COOH) group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and pyrazoles . The carboxymethyl substituent enhances its reactivity by introducing a carboxylic acid functionality, enabling further derivatization through esterification, amidation, or coordination chemistry.

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

2-(4-ethoxycarbonyl-2-nitrophenyl)acetic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(15)8-4-3-7(6-10(13)14)9(5-8)12(16)17/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

RUSUPBJOVKMNII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CH2COOH C11H11NO6 253.21 Acidic functional group enables conjugation; precursor for heterocycles .
Ethyl 4-chloro-3-nitrobenzoate -Cl C9H8ClNO4 229.62 Chloro group acts as a leaving group; used in nucleophilic substitution reactions .
Ethyl 4-hydroxy-3-nitrobenzoate -OH C9H9NO5 211.17 Hydroxyl group facilitates hydrogen bonding; impacts crystallinity and solubility .
Ethyl 4-(methylamino)-3-nitrobenzoate -NHCH3 C10H12N2O4 224.08 Methylamino group introduces basicity; explored in pharmaceutical intermediates .
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate -N(CH2CH2)2NCH3 C14H18N3O4 292.31 Piperazine moiety enhances binding affinity; used in drug discovery .

Research Findings and Trends

Synthetic Utility : Nitrobenzoate esters are pivotal in constructing benzimidazoles (e.g., via reductive cyclization with aldehydes) . This compound could similarly serve as a precursor for carboxyl-functionalized benzimidazoles.

Crystallography : Derivatives like Ethyl 4-hydroxy-3-nitrobenzoate have been studied for hydrogen-bonding motifs, suggesting that carboxymethyl analogues might exhibit unique crystal packing behaviors .

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